4-(Trimethylsilyl)but-3-ynoic acid
Overview
Description
4-(Trimethylsilyl)but-3-ynoic acid is a functional group in organic chemistry . It is a propargylic compound, which means that it has a terminal carbon-carbon double bond . The compound has a molecular weight of 156.26 g/mol .
Molecular Structure Analysis
The molecular formula of 4-(Trimethylsilyl)but-3-ynoic acid is C7H12O2Si . The InChI code is 1S/C7H12O2Si/c1-10(2,3)6-4-5-7(8)9/h5H2,1-3H3,(H,8,9) . The canonical SMILES is CSi©C#CCC(=O)O .Physical And Chemical Properties Analysis
4-(Trimethylsilyl)but-3-ynoic acid is a powder with a melting point of 57-60 degrees Celsius . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 37.3 Ų . The heavy atom count is 10 .Scientific Research Applications
Organic Synthesis
“4-(Trimethylsilyl)but-3-ynoic acid” is a functional group in organic chemistry . It’s a propargylic compound, which means that it has a terminal carbon-carbon double bond . This functional group is used in various organic synthesis processes .
Carboxylation of Alcohols
This compound is used in the carboxylation of alcohols to form esters . The carboxylation process involves the introduction of a carboxyl group into a molecule .
Synthesis of Propargylic Alcohols
“4-(Trimethylsilyl)but-3-ynoic acid” is also used in the synthesis of propargylic alcohols . Propargylic alcohols are organic compounds containing a hydroxy functional group adjacent to an alkyne .
Palladium-Catalyzed Carboxylation
The compound can be synthesized by the palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride . The reactants are heated together at reflux temperature in an inert solvent .
Pharmaceutical Testing
“4-(Trimethylsilyl)but-3-ynoic acid” is used for pharmaceutical testing . High-quality reference standards are required for accurate results in pharmaceutical testing .
Material Science Research
In the field of material science, “4-(Trimethylsilyl)but-3-ynoic acid” is used in research and development . It’s used in the synthesis of new materials and in the study of their properties .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a functional group in organic chemistry and is a propargylic compound , which means that it has a terminal carbon-carbon double bond. This functional group is used in the carboxylation of alcohols to form esters .
Mode of Action
The mode of action of 4-(Trimethylsilyl)but-3-ynoic acid involves its interaction with its targets, primarily alcohols, to form esters . This interaction is facilitated by the terminal carbon-carbon double bond present in the compound .
Biochemical Pathways
The compound plays a role in the carboxylation of alcohols to form esters . This process is part of larger biochemical pathways involving the synthesis of propargylic alcohols . The compound can be synthesized by the palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride .
Pharmacokinetics
The compound’s molecular weight is 15625 g/mol , which may influence its bioavailability.
Result of Action
The result of the action of 4-(Trimethylsilyl)but-3-ynoic acid is the formation of esters from alcohols . This is a crucial step in the synthesis of propargylic alcohols .
Action Environment
The action of 4-(Trimethylsilyl)but-3-ynoic acid can be influenced by environmental factors such as temperature and the presence of other reactants . For instance, the synthesis of the compound involves heating the reactants together at reflux temperature in an inert solvent .
properties
IUPAC Name |
4-trimethylsilylbut-3-ynoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)6-4-5-7(8)9/h5H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYLAQQTJJJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)but-3-ynoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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